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Compound of Interest

Compound Name: 6-Bromo-2,3-difluorophenetole

Cat. No.: B3213636 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-2,3-

difluorophenol

This guide provides a comprehensive analysis of the spectroscopic data for 6-Bromo-2,3-

difluorophenol (CAS No: 186590-23-8), a key intermediate in pharmaceutical and agrochemical

research.[1] Understanding its distinct spectral features is paramount for unambiguous

structural confirmation, purity assessment, and reaction monitoring. This document synthesizes

available experimental data with well-established spectroscopic principles to offer a detailed

characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview
6-Bromo-2,3-difluorophenol is a trisubstituted aromatic compound with the molecular formula

C₆H₃BrF₂O and a molecular weight of approximately 208.99 g/mol .[2][3] The strategic

placement of bromo, fluoro, and hydroxyl groups on the phenyl ring results in a unique

electronic environment, giving rise to a characteristic and information-rich spectroscopic

fingerprint. This guide will dissect the expected and observed data from ¹H NMR, ¹³C NMR, IR,

and MS analyses, providing a foundational reference for researchers.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
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¹H NMR spectroscopy provides detailed information about the proton environments within a

molecule. For 6-Bromo-2,3-difluorophenol, the spectrum is defined by the signals from the two

aromatic protons and the single hydroxyl proton.

Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of 6-Bromo-2,3-difluorophenol is expected to show three distinct

signals. The aromatic region will feature two multiplets corresponding to the protons on the

benzene ring, and a broader signal for the phenolic hydroxyl group.[4] The chemical shifts and

coupling patterns are influenced by the electronegativity of the fluorine and oxygen atoms and

the anisotropic effects of the benzene ring.

Table 1: ¹H NMR Spectroscopic Data for 6-Bromo-2,3-difluorophenol

Proton Assignment
Chemical Shift (δ)
ppm (Predicted)

Multiplicity
Coupling
Constants (J) Hz
(Predicted)

H-4 6.8 - 7.1 ddd
JH4-H5 ≈ 8-9, JH4-F3

≈ 8-10, JH4-F2 ≈ 2-3

H-5 6.7 - 6.9 ddd
JH5-H4 ≈ 8-9, JH5-F3

≈ 4-6, JH5-Br6 ≈ 0.5-1

OH 5.0 - 6.0 br s -

Note: The predicted chemical shifts are based on typical values for substituted phenols and the

multiplicities are complex due to both ¹H-¹H and ¹H-¹⁹F couplings.[5][6]

Experimental Protocol for ¹H NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-2,3-difluorophenol in ~0.6

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Setup: Place the NMR tube into the spectrometer probe.
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Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and

shim the magnetic field to achieve optimal homogeneity.

Acquisition: Acquire the ¹H NMR spectrum using standard parameters, typically with a

spectral width of -2 to 12 ppm, a pulse angle of 45°, and a sufficient number of scans (16-64)

to obtain a good signal-to-noise ratio.[7]

Structural Assignment via ¹H NMR

6-Bromo-2,3-difluorophenol

Characteristic IR Absorption Bands
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72105841.htm
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-2_3-difluorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-2_3-difluorophenol
https://www.scbt.com/p/6-bromo-2-3-difluorophenol-186590-23-8
https://www.chemicalbook.com/SpectrumEN_186590-23-8_HNMR.htm
https://www2.chemistry.msu.edu/faculty/reusch/orgpage/nmr.htm
https://www.orgchemboulder.com/Spectroscopy/specttutor/nmrchart.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_H_and_C_NMR_Analysis_of_2_4_Difluorophenol.pdf
https://www.benchchem.com/product/b3213636#spectroscopic-data-nmr-ir-ms-of-6-bromo-2-3-difluorophenol
https://www.benchchem.com/product/b3213636#spectroscopic-data-nmr-ir-ms-of-6-bromo-2-3-difluorophenol
https://www.benchchem.com/product/b3213636#spectroscopic-data-nmr-ir-ms-of-6-bromo-2-3-difluorophenol
https://www.benchchem.com/product/b3213636#spectroscopic-data-nmr-ir-ms-of-6-bromo-2-3-difluorophenol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3213636?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3213636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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